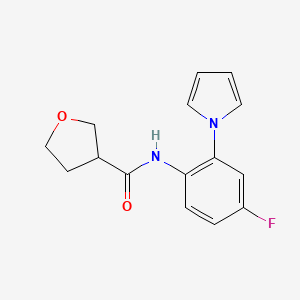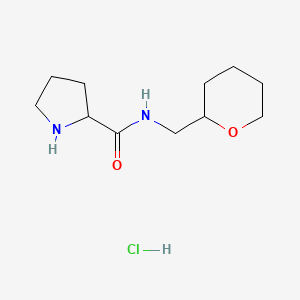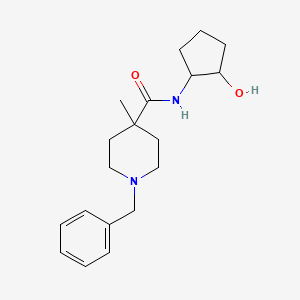![molecular formula C18H19N3O2S B7643847 4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B7643847.png)
4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research. MPMP is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline involves the inhibition of specific enzymes and signaling pathways that are involved in cell growth and proliferation. This compound targets the MEK/ERK signaling pathway, which is known to play a critical role in cancer cell growth and survival. By inhibiting this pathway, this compound can effectively block cancer cell growth and induce cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline is its high degree of selectivity. It has been found to specifically target the MEK/ERK pathway, without affecting other signaling pathways. This makes it a potential therapeutic agent with minimal side effects. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline. One area of focus is the optimization of its chemical structure to improve its solubility and bioavailability. Another area of research is the identification of new therapeutic applications for this compound, such as its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline involves a multi-step process that begins with the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 3-phenyl-1H-pyrazole-5-carbaldehyde. This reaction produces a key intermediate, which is then reacted with aniline to yield this compound. The final product is purified using column chromatography to obtain a high degree of purity.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Eigenschaften
IUPAC Name |
4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13-8-9-15(11-18(13)24(2,22)23)19-12-16-10-17(21-20-16)14-6-4-3-5-7-14/h3-11,19H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQBJAOZYYMQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=NN2)C3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7643776.png)

![1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea](/img/structure/B7643788.png)
![2-[1-[[2-(3-Fluorophenyl)acetyl]amino]ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7643793.png)
![4-methyl-3-methylsulfonyl-N-[(3,4,5-trifluorophenyl)methyl]aniline](/img/structure/B7643807.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7643825.png)
![5-cyano-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7643833.png)
![N-[(2S)-1-amino-1-oxopropan-2-yl]-2-ethylbenzamide](/img/structure/B7643839.png)


![3-amino-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7643880.png)
![5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B7643887.png)
